molecular formula C16H17NO5S B1438445 Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate CAS No. 1191272-69-1

Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B1438445
CAS No.: 1191272-69-1
M. Wt: 335.4 g/mol
InChI Key: SICPTKWSFLGUEH-UHFFFAOYSA-N
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Description

Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate: is a synthetic organic compound with the molecular formula C16H17NO5S . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl 4-propionyl-1H-pyrrole-2-carboxylate: A similar compound without the tosyl group.

    Methyl 4-acetyl-1-tosyl-1H-pyrrole-2-carboxylate: A derivative with an acetyl group instead of a propionyl group.

Uniqueness: Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the propionyl and tosyl groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-4-propanoylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-4-15(18)12-9-14(16(19)22-3)17(10-12)23(20,21)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPTKWSFLGUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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